molecular formula C16H18 B14719054 3,3'-Diethylbiphenyl CAS No. 13049-38-2

3,3'-Diethylbiphenyl

Cat. No.: B14719054
CAS No.: 13049-38-2
M. Wt: 210.31 g/mol
InChI Key: RUNQGXYOXGYVOX-UHFFFAOYSA-N
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Description

3,3’-Diethylbiphenyl is an organic compound with the molecular formula C₁₆H₁₈. It consists of two benzene rings connected by a single bond, with each ring substituted by an ethyl group at the 3-position. This compound is part of the biphenyl family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Diethylbiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Diethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethylbiphenyl: Similar structure but with methyl groups instead of ethyl groups.

    4,4’-Diethylbiphenyl: Ethyl groups substituted at the 4-position instead of the 3-position.

    Biphenyl: The parent compound without any substituents.

Uniqueness

3,3’-Diethylbiphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other biphenyl derivatives .

Properties

CAS No.

13049-38-2

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-3-(3-ethylphenyl)benzene

InChI

InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3

InChI Key

RUNQGXYOXGYVOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC

Origin of Product

United States

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